molecular formula C14H15NO2 B142901 4,4'-Dimethoxydiphenylamine CAS No. 101-70-2

4,4'-Dimethoxydiphenylamine

Cat. No. B142901
Key on ui cas rn: 101-70-2
M. Wt: 229.27 g/mol
InChI Key: VCOONNWIINSFBA-UHFFFAOYSA-N
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Patent
US06979746B2

Procedure details

1.00 g (4.46 mmols) of N,N-di(4-methoxyphenyl)amine (31a), 1.00 g (4.90 mmols) of iodobenzene (32a), 0.502 g (5.23 mmols) of t-BuONa and 0.010 g (0.044 mmols) of Pd(CH3COO)2 were dissolved in anhydrous xylene, and while refluxing the solution in an atmosphere of nitrogen, 1.0 ml of 0.237 M of P(But)3 was further dropped, followed by refluxing for 4 hours.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.502 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH3COO)2
Quantity
0.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.I[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(O[Na])(C)(C)C>C1(C)C(C)=CC=CC=1>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([N:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC1=CC=C(C=C1)OC
Name
Quantity
1 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
0.502 g
Type
reactant
Smiles
C(C)(C)(C)O[Na]
Name
Pd(CH3COO)2
Quantity
0.01 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing the solution in an atmosphere of nitrogen, 1.0 ml of 0.237 M of P(But)3
ADDITION
Type
ADDITION
Details
was further dropped
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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